molecular formula C6H3BrClFO B1380849 5-Bromo-2-chloro-3-fluorophenol CAS No. 186590-43-2

5-Bromo-2-chloro-3-fluorophenol

Cat. No.: B1380849
CAS No.: 186590-43-2
M. Wt: 225.44 g/mol
InChI Key: CKVCTSFPTBXLMX-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-fluorophenol is a chemical compound with the molecular formula C6H3BrClFO . It has a molecular weight of 225.44 . It is a solid substance under normal conditions .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenol ring substituted with bromo, chloro, and fluoro groups . The exact positions of these substituents can influence the properties and reactivity of the molecule.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 225.44 . The compound has a flash point of 99.8°C and a boiling point of 241.5±35.0°C at 760 mmHg .

Scientific Research Applications

  • Chemoselective Functionalization :

    • The chemoselective functionalization of related compounds like 5-bromo-2-chloro-3-fluoropyridine has been described, showing potential applications in synthetic chemistry. This process involves catalytic amination conditions and reveals selective substitution possibilities, which can be crucial for developing new compounds (Stroup et al., 2007).
  • Conformational Studies :

    • Research on bisphenol flukicides, which include halogenated bisbenzyl phenols similar to 5-Bromo-2-chloro-3-fluorophenol, has been conducted. These studies focus on the molecular structure and conformation, providing insights into the physical and chemical properties of such compounds (Sindt-Josem & Mackay, 1981).
  • Chiral Recognition in Chromatography :

    • Investigations into 3-Fluoro-, 3-chloro- and 3-bromo-5-methylphenylcarbamates of cellulose and amylose, which are structurally related to this compound, have been conducted. These compounds serve as chiral stationary phases in high-performance liquid chromatography, highlighting their potential in separating and analyzing chiral compounds (Chankvetadze et al., 1997).
  • Halogen-rich Intermediate Synthesis :

    • A study on the synthesis of halogen-rich intermediates, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, showcases the potential of these compounds in medicinal chemistry as building blocks. The research emphasizes the versatility of these compounds in generating a variety of substituted pyridines (Wu et al., 2022).
  • Intramolecular Reactions in Argon Matrices :

    • The intramolecular reactions of compounds like 4-bromo-2-chloro-6-fluorophenol in low-temperature argon matrices have been studied, revealing insights into the photoreaction mechanisms and hydrogen-atom tunneling in these types of compounds (Nanbu et al., 2012).
  • Regioisomer Impurity Detection in Pharmaceuticals :

    • The detection and quantification of regioisomer impurities in pharmaceutical raw materials, such as 3-chloro-5-fluorophenol, have been developed. This is crucial for quality control in pharmaceutical manufacturing (Denton et al., 2017).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

5-bromo-2-chloro-3-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO/c7-3-1-4(9)6(8)5(10)2-3/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVCTSFPTBXLMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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